molecular formula C17H21NO2S B2920245 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 2176201-85-5

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2920245
CAS No.: 2176201-85-5
M. Wt: 303.42
InChI Key: OGVSAIQBZBIEGB-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane is a bicyclic structure, which means it consists of two fused rings . The structure is a part of many biologically active compounds .


Chemical Reactions Analysis

There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .

Scientific Research Applications

  • Stereo- and Regiochemistry in 1,3-Dipolar Cycloadditions : Research on 1,3-dipolar cycloadditions to bicyclic olefins such as 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene demonstrates the specificity of these reactions, highlighting their potential for synthesizing complex molecules with defined stereochemistry (Taniguchi, Ikeda, & Imoto, 1978).

  • Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to form 3-azabicyclo-[3.3.0]octanes is a key example of leveraging this compound in synthetic chemistry. This method provides insights into efficient synthesis routes for derivatives with varied functionalities (Flynn, Zabrowski, & Nosal, 1992).

  • Phane Chemistry : The integration of small electron systems like cyclopropenylium ion and cyclopropenone into phane chemistry involves the use of bicyclic structures similar to the compound . This research opens pathways for the creation of new families of compounds with unique structural and electronic properties (Gleiter & Merger, 1997).

  • Synthesis of Azatropanes : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, involving amide activation and cyclization, demonstrates the versatility of bicyclic structures in producing pharmaceutically relevant compounds (Singh et al., 2007).

  • Formation of Complexes with Crown Ethers : The formation of ring-in-ring complexes between crown ethers and rigid structures, such as tetraviologen-based cyclophanes, underlines the importance of these bicyclic structures in supramolecular chemistry. The study provides insights into the interactions between electron-deficient cavities and aromatic guest molecules (Sun et al., 2015).

  • Synthesis of Bicyclo[6.2.0]deca-1,8-dienes : Research involving the thermal ring-closing reaction of allenynes with phenylsulfonyl functionality showcases the utility of similar bicyclic structures in synthesizing complex frameworks. This study presents a method for constructing various bicyclic frameworks, including oxa- and azabicyclo variants (Mukai, Hara, Miyashita, & Inagaki, 2007).

Future Directions

The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . Compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as the one you mentioned, could potentially be a part of this research.

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and transporters.

Mode of Action

The specific mode of action of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

The exact biochemical pathways affected by 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to influence several biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, are known to have a wide array of biological activities .

Properties

IUPAC Name

8-benzylsulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-21(20,12-13-4-2-1-3-5-13)18-16-8-9-17(18)11-15(10-16)14-6-7-14/h1-5,16-17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVSAIQBZBIEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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